molecular formula C9H12O B151022 2,6-Dimethylbenzyl alcohol CAS No. 62285-58-9

2,6-Dimethylbenzyl alcohol

Cat. No. B151022
CAS RN: 62285-58-9
M. Wt: 136.19 g/mol
InChI Key: JPEYJQDKTDVJSZ-UHFFFAOYSA-N
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Patent
US08877905B2

Procedure details

2,6-Dimethylbenzyl alcohol was prepared according to Beaulieu et al. (2000, which is incorporated herein by reference), but was unsuccessful, so a different reducing agent was used. To a suspension of 2,6-dimethylbenzoic acid (1.00 g, 6.65 mmol) in anhydrous THF (10 mL) a solution of BH3(SMe2) in THF was cautiously added under nitrogen atmosphere. The mixture was heated at reflux for 16 hours, then quenched with saturated ammonium chloride (5 mL) and 2 M HCl (10 mL). (CAUTION: vigorous gas evolution!). Organic layer was separated; aqueous layer was extracted three times with ethyl acetate (45 mL each); combined extracts were washed twice with saturated sodium bicarbonate (20 mL each), dried over anhydrous Na2SO4, evaporated, and purified by silica gel chromatography to yield 2,6-dimethylbenzyl alcohol (0.50 g, 51%) as an white solid. 1H NMR (400 MHz, CDCl3): δ 7.08 (m, 3H, Ph-H), 4.70 (s, 2H, Ph-CH2), 4.05 (br s, 1H, OH), 2.40 (s, 6H, CH3).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3(SMe2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4](O)=[O:5]>C1COCC1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
BH3(SMe2)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2,6-Dimethylbenzyl alcohol was prepared
ADDITION
Type
ADDITION
Details
was cautiously added under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (5 mL) and 2 M HCl (10 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted three times with ethyl acetate (45 mL each)
WASH
Type
WASH
Details
combined extracts were washed twice with saturated sodium bicarbonate (20 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CO)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.